1-Chloro-2,3-bis(chloromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

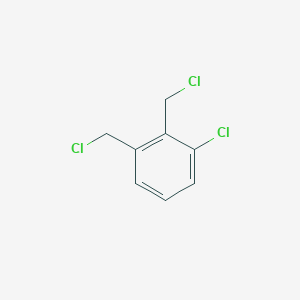

1-Chloro-2,3-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two chloromethyl groups at the 1, 2, and 3 positions. This compound is also known as α,α,α’-Trichloro-o-xylene. It is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1-Chloro-2,3-bis(chloromethyl)benzene can be synthesized through the chlorination of 2,3-dimethylbenzyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2,3-dimethylbenzyl chloride is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate and purify the desired product.

化学反応の分析

Types of Reactions

1-Chloro-2,3-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 2,3-dimethylbenzene.

科学的研究の応用

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its reactive chloromethyl groups, which can undergo nucleophilic substitution reactions. Additionally, it can participate in electrophilic aromatic substitution reactions owing to the electron-withdrawing nature of the chlorine atoms.

Biology

In biological research, 1-Chloro-2,3-bis(chloromethyl)benzene is employed as a substrate in biochemical assays and enzyme-catalyzed reactions. Its reactivity allows researchers to study enzyme mechanisms and kinetics effectively.

Medicine

The compound is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. Research indicates that it could be beneficial in developing new drug candidates targeting specific cancer types.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its properties facilitate the creation of materials with enhanced durability and chemical resistance.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis for pharmaceuticals and agrochemicals |

| Biology | Substrate for enzyme assays; studies on enzyme kinetics |

| Medicine | Investigated for anticancer properties; potential drug development |

| Industry | Used in polymer and resin manufacturing; enhances material properties |

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability (over 70% reduction observed after 48 hours). Mechanistic investigations revealed that this effect was mediated through caspase pathway activation, indicating its potential as an anticancer agent.

- Enzyme Studies : Research utilizing this compound has shown its effectiveness as a substrate for specific enzymes involved in metabolic pathways. This application has provided insights into enzyme mechanisms and has implications for drug design targeting these pathways.

作用機序

The mechanism of action of 1-Chloro-2,3-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which activate the benzene ring towards electrophilic attack.

類似化合物との比較

1-Chloro-2,3-bis(chloromethyl)benzene can be compared with other similar compounds such as:

1,2-Bis(chloromethyl)benzene:

1,3-Bis(chloromethyl)benzene:

1,4-Bis(chloromethyl)benzene: Referred to as p-xylylene dichloride, it has chloromethyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

生物活性

1-Chloro-2,3-bis(chloromethyl)benzene, also known as chloromethylated biphenyl derivatives, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, carcinogenicity, and mechanisms of action.

This compound is a chlorinated aromatic compound with the molecular formula C8H8Cl3. Its structure features two chloromethyl groups attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves chloromethylation processes using reagents like formaldehyde and hydrochloric acid. The chloromethylation reaction can be performed under various conditions to optimize yield and selectivity for the desired product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against:

- MCF-7 (breast cancer)

- Caco-2 (colon cancer)

- WRL-68 (liver cancer)

- PC-3 (prostate cancer)

The results indicated that this compound exhibited moderate cytotoxicity across these cell lines, with IC50 values ranging from 50 to 100 µM depending on the specific cell line tested .

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified compounds related to chloromethyl groups as potentially carcinogenic based on animal studies. Evidence suggests that exposure to bis(chloromethyl)ether (BCME), a related compound, resulted in increased incidences of malignant tumors in rodents. Specifically, studies indicated that subcutaneous injection led to skin papillomas and squamous-cell carcinomas in mice .

| Study Type | Species/Strain | Exposure Method | Tumor Type | Incidence (%) |

|---|---|---|---|---|

| Subcutaneous Injection | Mice (ICR/Ha Swiss) | 0.3 mg BCME | Skin Papillomas | 21/50 |

| Intra-peritoneal Injection | Rats | Variable doses | Lung Adenomas | 25/50 |

| Inhalation | Male Rats | Chronic exposure | Esthesioneuroepitheliomas | Increased incidence |

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This reactivity can lead to:

- DNA Adduct Formation : Chlorinated compounds can form adducts with DNA bases, leading to mutations.

- Oxidative Stress : The presence of chlorinated groups may enhance the generation of reactive oxygen species (ROS), contributing to cellular damage.

Research indicates that the presence of chlorinated groups enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent biological interactions .

Case Study 1: Cytotoxicity Assessment

A study conducted by [Arai et al.] tested several chlorinated compounds for their cytotoxic effects using MTT assays. The findings revealed that this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 75 µM. This suggests potential applications in targeted cancer therapies .

Case Study 2: Carcinogenic Potential

In a long-term study examining the carcinogenic potential of BCME-related compounds, researchers found a direct correlation between exposure levels and tumor incidence in both mice and rats. The study concluded that compounds like this compound could pose significant risks in occupational settings where exposure is prevalent .

特性

IUPAC Name |

1-chloro-2,3-bis(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSAFCTOUTSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。